molecular formula C17H13NO3 B069656 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid CAS No. 181048-49-7

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B069656
M. Wt: 279.29 g/mol
InChI Key: FESGWXLVLIYOOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, can be efficiently achieved through the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in the presence of indium(III) chloride and microwave irradiation, with yields up to 57% observed within 3 minutes. This method highlights the importance of Lewis acid catalysis and microwave activation for the reaction's success (Dorothée Duvelleroy et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid have been elucidated through single-crystal X-ray diffraction, confirming its structure alongside spectroscopic data. Density functional theory (DFT) calculations have provided insights into the molecular orbitals, highlighting correlations between molecular orbital energies and electronic excitation transitions, which are critical for understanding the compound's chemical behavior (E. Fazal et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, reactions involving quinoline-3-carboxylic acid derivatives demonstrate the potential for antimicrobial activity, showcasing the versatility of these compounds in medicinal chemistry (H. Agui et al., 1977).

Scientific Research Applications

  • Synthesis and Antibacterial Activities : Lei et al. (2014) synthesized 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its Cd(II) complexes, studying their fluorescent behavior and antibacterial activities against organisms like Escherichia coli and Staphylococcus aureus (Lei et al., 2014).

  • Structural Analysis and DFT Calculations : Fazal et al. (2015) reported on the crystal and molecular structures of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, including Density Functional Theory (DFT) calculations to analyze their molecular orbital energies (Fazal et al., 2015).

  • Rapid Synthesis Methodology : Duvelleroy et al. (2005) developed a rapid synthesis method for quinoline-4-carboxylic acid derivatives, including 2-methoxy acrylates or acrylamides, using indium(III) chloride and microwave activations (Duvelleroy et al., 2005).

  • Antiallergy Agents : Althuis et al. (1980) prepared derivatives of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid and evaluated their antiallergy activity, indicating the potential medicinal applications of such compounds (Althuis et al., 1980).

  • Antimicrobial Agents : Agui et al. (1977) synthesized 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and assessed their efficacy as antimicrobial agents, indicating the importance of these compounds in medical research (Agui et al., 1977).

  • Synthesis and Antimicrobial Evaluation : Kumar et al. (2021) focused on synthesizing and evaluating the antimicrobial activity of new quinoline derivatives, including 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid (Kumar et al., 2021).

Future Directions

The future directions for 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. As the synthesis methods improve, these compounds could be produced more efficiently and in larger quantities, potentially leading to new discoveries in their biological effects and uses .

properties

IUPAC Name

2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-12(16)15-10-13(17(19)20)11-6-2-4-8-14(11)18-15/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESGWXLVLIYOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353782
Record name 2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

CAS RN

181048-49-7
Record name 2-(2-Methoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181048-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Q Hui, L Zhang, J Feng, L Zhang - Frontiers in Chemistry, 2022 - frontiersin.org
Inhibition of histone deacetylases (HDACs) has been extensively studied in the development of anticancer drugs. In discovery of potent HDAC inhibitors with novel structures, 2-…
Number of citations: 2 www.frontiersin.org
XT Li, J Zou, Q Yu, Y Liu, JR Li, MJ Li, HC Ma… - Chemical …, 2022 - pubs.rsc.org
We report herein a series of quinoline-4-carboxylic acid linked COFs via the multicomponent one-pot in situ Doebner reaction. The obtained acid–base bifunctional COFs are chemically …
Number of citations: 9 pubs.rsc.org
K Yamamoto, K Yamamoto - … for Development of Neurokinin-3 Receptor …, 2020 - Springer
For development of novel NK3R antagonists with reduced environmental toxicity, a structure-activity relationship study of an NK3R antagonist, talnetant, was conducted. Among several …
Number of citations: 0 link.springer.com
K Yamamoto, S Okazaki, H Ohno, F Matsuda… - Bioorganic & Medicinal …, 2016 - Elsevier
The neurokinin B (NKB)–neurokinin-3 receptor (NK3R) signaling positively regulates the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. The NK3R-…
Number of citations: 10 www.sciencedirect.com
K Yamamoto - 2020 - books.google.com
This book explores the possible development of neurokinin-3 receptor (NK3R) antagonists with reduced environmental impact. Pharmaceuticals are used to cure diseases and to …
Number of citations: 6 books.google.com

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